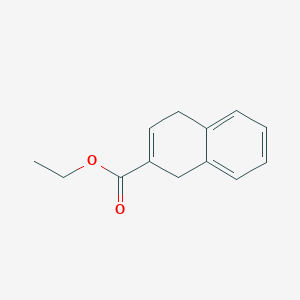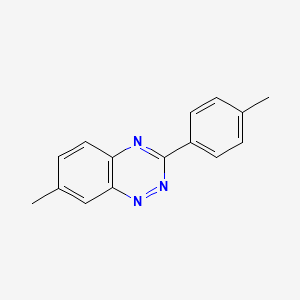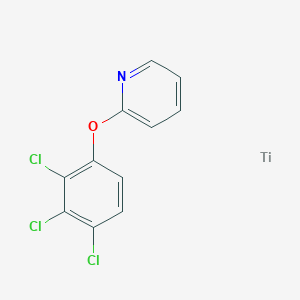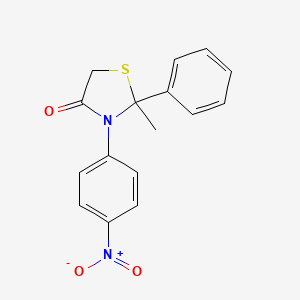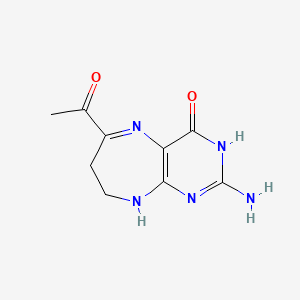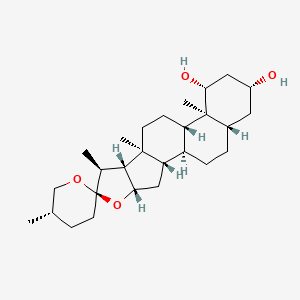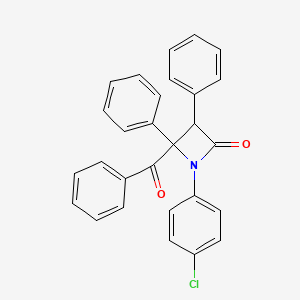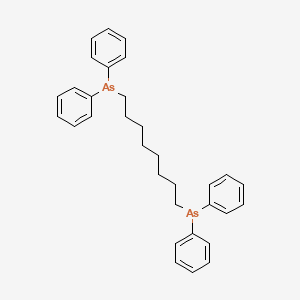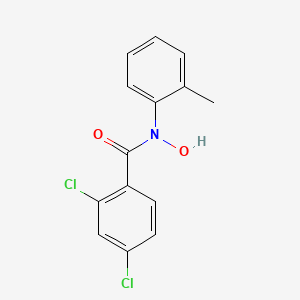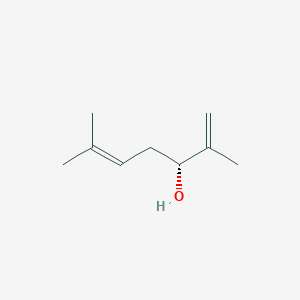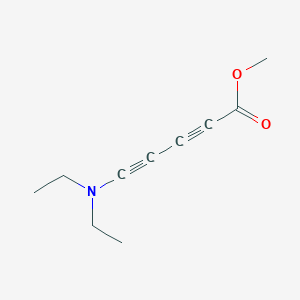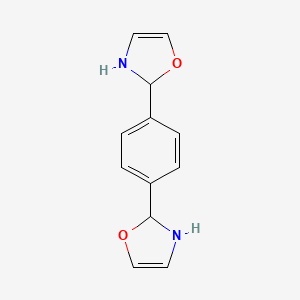
1-Heptanol, 7-(triphenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptanol, 7-(triphenylmethoxy)- is an organic compound with the molecular formula C26H30O2 It is a derivative of 1-heptanol, where the hydroxyl group is substituted with a triphenylmethoxy group
Vorbereitungsmethoden
The synthesis of 1-Heptanol, 7-(triphenylmethoxy)- typically involves the reaction of 1-heptanol with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Analyse Chemischer Reaktionen
1-Heptanol, 7-(triphenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents such as lithium aluminum hydride.
Substitution: The triphenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Heptanol, 7-(triphenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in studies related to cell membrane permeability and interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Heptanol, 7-(triphenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across biological barriers.
Vergleich Mit ähnlichen Verbindungen
1-Heptanol, 7-(triphenylmethoxy)- can be compared with other similar compounds such as:
1-Heptanol: A simple alcohol with a seven-carbon chain, lacking the triphenylmethoxy group.
Triphenylmethanol: An alcohol with a triphenylmethoxy group but a different carbon chain structure.
2-Heptanol: An isomer of 1-heptanol with the hydroxyl group on the second carbon atom.
The uniqueness of 1-Heptanol, 7-(triphenylmethoxy)- lies in its combination of a long aliphatic chain and a bulky triphenylmethoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
82777-71-7 |
|---|---|
Molekularformel |
C26H30O2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
7-trityloxyheptan-1-ol |
InChI |
InChI=1S/C26H30O2/c27-21-13-2-1-3-14-22-28-26(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-12,15-20,27H,1-3,13-14,21-22H2 |
InChI-Schlüssel |
WRYDZWJWQYDDMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)
